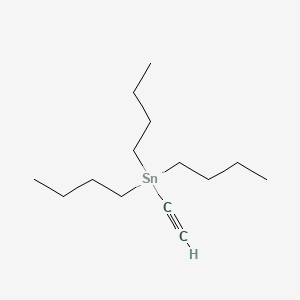

Tributylstannylacetylene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203201. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl(ethynyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C2H.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMJHNYABQHWHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347411 | |

| Record name | Tributylstannylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

994-89-8 | |

| Record name | Tributylstannylacetylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tributylstannylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylethynylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tributylstannylacetylene from Tributyltin Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tributylstannylacetylene, a versatile organotin reagent, from tributyltin chloride. The document details the primary synthetic methodologies, experimental protocols, and relevant chemical data.

Introduction

This compound, also known as ethynyltributylstannane, is a valuable reagent in organic synthesis, particularly in cross-coupling reactions such as the Stille coupling.[1] Its utility lies in the ability to introduce an ethynyl group into complex molecules, a common structural motif in pharmaceuticals and functional materials. The most prevalent and laboratory-accessible synthesis of this compound involves the reaction of tributyltin chloride with a suitable acetylide source. This guide will focus on the synthesis utilizing lithium acetylide.

Synthetic Pathways

The primary route for the synthesis of this compound involves the nucleophilic substitution of chloride on tributyltin chloride by an acetylide anion. While other acetylide sources can be employed, the use of lithium acetylide is well-documented and provides a reliable method for laboratory-scale preparations.[2][3]

A common alternative method involves the use of Grignard reagents, such as ethynylmagnesium bromide, which are also potent nucleophiles. However, the procedure using lithium acetylide is detailed here due to the availability of a robust, published protocol.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis from Tributyltin Chloride and Lithium Acetylide

The following protocol is adapted from a well-established procedure published in Organic Syntheses.[3]

Materials and Equipment:

-

Tributyltin chloride (distilled before use)

-

Lithium acetylide-ethylenediamine complex

-

Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

-

Hexane

-

Water (deionized)

-

Anhydrous magnesium sulfate

-

Three-necked round-bottomed flask

-

Mechanical stirrer

-

Addition funnel

-

Nitrogen inlet

-

Ice-water bath

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

An oven-dried, 2-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a 100-mL addition funnel, and a nitrogen inlet.

-

The flask is charged with 24.0 g (0.26 mol) of lithium acetylide-ethylenediamine complex.

-

The system is evacuated and placed under a nitrogen atmosphere.

-

800 mL of anhydrous THF is added to the flask via a cannula.

-

The flask is cooled in an ice-water bath, and 70.7 g (0.22 mol) of tributyltin chloride is added dropwise from the addition funnel over 45 minutes.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is stirred for 18 hours at room temperature.

-

The flask is then cooled again in an ice-water bath, and the excess lithium acetylide is quenched by the careful addition of 20 mL of water.

-

The reaction mixture is concentrated under reduced pressure using a rotary evaporator.

-

The residue is washed with hexane (3 x 50 mL).

-

The organic layers are combined and dried over anhydrous magnesium sulfate.

-

The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield a colorless oil.

-

The crude product is purified by distillation to yield tributylethynylstannane.

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis and purification.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

Table 1: Reactant and Product Quantities

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles |

| Tributyltin Chloride | C₁₂H₂₇ClSn | 325.51 | 70.7 | 0.22 |

| Lithium Acetylide-Ethylenediamine Complex | C₄H₁₀Li₂N₂ | 92.03 | 24.0 | 0.26 |

| This compound | C₁₄H₂₈Sn | 315.08 | 21.4 - 24.3 | 0.068 - 0.077 |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 18 hours |

| Product Yield | 31-35%[3] |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 90-94°C at 0.5 mmHg | [3] |

| 70°C at 0.2 mmHg | [1][2] | |

| Density | 1.089 g/mL at 25°C | [1][2] |

| Refractive Index (n20/D) | 1.476 | [1][2] |

| Water Solubility | Not miscible | [1][2] |

| Sensitivity | Moisture sensitive | [1][2] |

Purification and Side Products

The primary side product in this synthesis is bis(tributylstannyl)acetylene, which can be formed if the stoichiometry is not carefully controlled or if there is an excess of the tin reagent relative to the acetylide.[3] Purification is typically achieved by vacuum distillation, which effectively separates the desired product from the higher-boiling side product and any non-volatile impurities.[3]

An alternative purification method involves dissolving the crude product in heptane, washing with water, drying with a drying agent like magnesium sulfate, and then proceeding with vacuum distillation.[1]

Safety Considerations

Organotin compounds are toxic and should be handled with appropriate personal protective equipment, including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.[3] Tributyltin compounds, in particular, are known to be harmful to the environment.[4][5][6] All waste containing organotin compounds should be disposed of according to institutional and regulatory guidelines.

References

- 1. This compound | 994-89-8 [chemicalbook.com]

- 2. CAS No.: 994-89-8 Organotin Compound this compound [hzsqchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. The micro-scale synthesis of (117)Sn-enriched tributyltin chloride and its characterization by GC-ICP-MS and NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of Tributylstannylacetylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of tributylstannylacetylene, a versatile reagent in organic synthesis. The document details the core reaction mechanisms, provides in-depth experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound, with the chemical formula (C₄H₉)₃SnC≡CH, is a key organotin compound utilized in a variety of organic transformations, most notably in Stille coupling reactions to form substituted alkynes.[1] Its utility stems from the unique reactivity of the tin-carbon bond, which allows for the transfer of the ethynyl group under mild conditions. This guide will focus on the two predominant methods for its preparation: the reaction of a tributyltin electrophile with an acetylide nucleophile and the hydrostannylation of acetylene.

Core Synthetic Mechanisms

The formation of this compound can be broadly categorized into two primary mechanistic pathways:

-

Nucleophilic Attack by an Acetylide: This is the most common and direct method, involving the reaction of a lithium or sodium acetylide with a tributyltin halide, typically tributyltin chloride. The acetylide anion acts as a potent nucleophile, displacing the halide from the tin atom to form the desired product.

-

Hydrostannylation of Acetylene: This method involves the addition of tributyltin hydride across the triple bond of acetylene. This reaction can proceed via a radical mechanism or be catalyzed by transition metals or Lewis acids, influencing the regioselectivity and stereoselectivity of the addition.[2][3]

Method 1: Synthesis from Tributyltin Chloride and Lithium Acetylide

This approach is a straightforward and high-yielding method for the laboratory-scale synthesis of this compound.[4] The reaction proceeds via a salt metathesis reaction where the pre-formed lithium acetylide attacks the electrophilic tin center of tributyltin chloride.

Reaction Mechanism

The mechanism involves the deprotonation of acetylene by a strong base, typically an organolithium reagent like n-butyllithium, to form lithium acetylide. This is followed by the nucleophilic substitution at the tin atom.

Caption: Reaction mechanism for the synthesis of this compound from tributyltin chloride and lithium acetylide.

Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses.[5]

Materials:

-

Lithium acetylide-ethylenediamine complex

-

Tributyltin chloride

-

Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

-

Water

-

Hexane

-

Anhydrous magnesium sulfate

Equipment:

-

Oven-dried, three-necked, round-bottomed flask

-

Mechanical stirrer

-

Addition funnel

-

Nitrogen inlet

-

Cannula

-

Ice-water bath

Procedure:

-

An oven-dried, 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a 100-mL addition funnel, and a nitrogen inlet is charged with 24.0 g (0.26 mol) of lithium acetylide-ethylenediamine complex.[5]

-

The system is evacuated and placed under a nitrogen atmosphere. 800 mL of anhydrous THF is added via cannula.[5]

-

The flask is cooled in an ice-water bath, and 70.7 g (0.22 mol) of tributyltin chloride is added dropwise over 45 minutes.[5]

-

The ice bath is removed, and the mixture is stirred for 18 hours at room temperature.[5]

-

The flask is cooled again in an ice-water bath, and the excess lithium acetylide is quenched by the slow addition of 20 mL of water.[5]

-

The reaction mixture is concentrated under reduced pressure. The residue is washed with hexane (3 x 50 mL).[5]

-

The organic layers are combined and dried over anhydrous magnesium sulfate.[5]

-

Filtration and evaporation of the solvent under reduced pressure yields the crude product as a colorless oil.[5]

-

Purification by vacuum distillation gives pure this compound.[1]

Quantitative Data

| Parameter | Value | Reference |

| Yield | 88-92% | [5] |

| Boiling Point | 70 °C at 0.2 mmHg | [1][4] |

| Density | 1.089 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.476 | [4] |

| ¹H NMR (CDCl₃) | δ: 0.88 (t, 9H), 0.93–1.02 (m, 6H), 1.25–1.38 (m, 6H), 1.49–1.60 (m, 6H), 2.17 (s, 1H) | [5] |

| IR (neat) | 3260 (≡C-H), 2000 (C≡C) cm⁻¹ | [5] |

Method 2: Hydrostannylation of Acetylene

The hydrostannylation of acetylene with tributyltin hydride is another viable route to this compound. This reaction involves the addition of a hydrogen atom and a tributylstannyl group across the triple bond. The reaction can be initiated by radical initiators or catalyzed by transition metals, which influences the stereochemical outcome.

Reaction Mechanism

A. Radical Mechanism: In the presence of a radical initiator such as azobisisobutyronitrile (AIBN), the reaction proceeds through a radical chain mechanism. The tributyltin radical adds to the acetylene to form a vinyl radical, which then abstracts a hydrogen atom from another molecule of tributyltin hydride to propagate the chain. This typically results in a mixture of (E) and (Z) isomers of the vinylstannane product, which can further react to yield bis(tributylstannyl)acetylene.

Caption: Radical mechanism for the hydrostannylation of acetylene.

B. Transition Metal-Catalyzed Mechanism: Transition metal catalysts, particularly those based on palladium or platinum, can promote the hydrostannylation of alkynes with high regio- and stereoselectivity.[3] The mechanism generally involves oxidative addition of the Sn-H bond to the metal center, followed by migratory insertion of the alkyne and reductive elimination of the product. Depending on the catalyst and ligands, either syn or anti addition can be favored.

Experimental Protocol (General)

Materials:

-

Acetylene (gas or dissolved in a suitable solvent)

-

Tributyltin hydride

-

Palladium catalyst (e.g., Pd(PPh₃)₄) or radical initiator (AIBN)

-

Anhydrous, degassed solvent (e.g., toluene or THF)

Equipment:

-

Schlenk flask or pressure-rated reaction vessel

-

Magnetic stirrer

-

Gas inlet/outlet

-

Temperature-controlled bath

Procedure (Catalytic Example):

-

A Schlenk flask is charged with the palladium catalyst (e.g., 1-5 mol%) under an inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous, degassed solvent is added, followed by tributyltin hydride.

-

The reaction mixture is cooled to a suitable temperature (e.g., 0 °C to room temperature).

-

Acetylene gas is bubbled through the solution, or a saturated solution of acetylene in the reaction solvent is added slowly. The reaction progress is monitored by TLC or GC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography.

Quantitative Data

Quantitative data for the direct hydrostannylation of acetylene is sparse. However, data from the hydrostannylation of other terminal alkynes can provide an indication of expected yields and selectivities. Yields are generally good to excellent, but the formation of bis-stannylated byproducts can occur.[6]

| Substrate | Catalyst/Conditions | Product(s) | Yield | Reference |

| Propiolic Acid | Tributyltin Hydride | Tributylstannyl 3-tributylstannylacrylates (E/Z, 1:1) | - | [6] |

| Acetylenedicarboxylic Acid | Tributyltin Hydride | Bis(tributylstannyl) 2-tributylstannylbutenedioates (E/Z, 1:20) | - | [6] |

| Terminal Alkynes | Pd(PPh₃)₄ | (E)-1-sulfonyl-3-tributylstannyl-substituted 1,3-dienes | Excellent | [7] |

Logical Workflow for Synthesis

Caption: Logical workflow for the synthesis of this compound via two primary methods.

Conclusion

The synthesis of this compound is well-established, with the reaction of tributyltin chloride and lithium acetylide being the most common and reliable method for laboratory preparations, offering high yields and straightforward purification.[4][5] The hydrostannylation of acetylene provides an alternative, atom-economical route, though control of selectivity and the formation of byproducts can be challenges that necessitate careful selection of catalysts and reaction conditions. This guide provides the necessary theoretical and practical information for researchers to effectively synthesize this important organotin reagent for applications in organic chemistry and drug development.

References

- 1. This compound | 994-89-8 [chemicalbook.com]

- 2. Lewis Acid-Catalyzed Hydrostannation of Acetylenes. Regio- and Stereoselective Trans-Addition of Tributyltin Hydride and Dibutyltin Dihydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 4. CAS No.: 994-89-8 Organotin Compound this compound [hzsqchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. research.lancaster-university.uk [research.lancaster-university.uk]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Tributylstannylacetylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tributylstannylacetylene, also known as ethynyltributyltin. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development who utilize organotin compounds in their synthetic and analytical workflows.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in Stille coupling reactions, where it serves as a source of an ethynyl group. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, purity assessment, and structural confirmation of products. This guide presents the key ¹H and ¹³C NMR spectral data in a structured format, outlines the experimental protocols for data acquisition, and provides a logical workflow for NMR analysis.

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) for this compound are influenced by the electron-withdrawing nature of the tin atom and the anisotropic effects of the carbon-carbon triple bond. The following tables summarize the quantitative ¹H and ¹³C NMR data.

Table 1: ¹H NMR Spectral Data of this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Sn-(CH₂)₄-H | 0.89 - 0.93 | t | 7.3 | 9H |

| Sn-CH₂-(CH₂)₂-CH₃ | 1.28 - 1.36 | m | - | 6H |

| Sn-(CH₂)₂-CH₂-CH₃ | 1.45 - 1.53 | m | - | 6H |

| Sn-CH₂-C₃H₇ | 0.85 - 0.95 | t | ~8.2 | 6H |

| C≡C-H | 2.25 | s | - | 1H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.

Table 2: ¹³C NMR Spectral Data of this compound

| Assignment | Chemical Shift (δ, ppm) |

| Sn-C H₂-C₃H₇ | 9.6 |

| Sn-(CH₂)₃-C H₃ | 13.7 |

| Sn-CH₂-C H₂-CH₂-CH₃ | 27.3 |

| Sn-(CH₂)₂-C H₂-CH₃ | 29.1 |

| Sn-C≡C -H | 78.5 |

| Sn-C ≡C-H | 93.4 |

Experimental Protocols

The following section details a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organotin compounds.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg may be required.

-

Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm for both ¹H and ¹³C).

NMR Instrument Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8 to 16 scans are usually adequate for a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 16 ppm is sufficient to cover the expected chemical shift range.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically used.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and improve sensitivity.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: A spectral width of around 250 ppm is necessary to encompass the full range of carbon chemical shifts.

-

Relaxation Delay: A relaxation delay of 2 seconds is a common starting point.

Logical Workflow for NMR Analysis

The following diagram illustrates a logical workflow for the NMR analysis of this compound, from sample preparation to spectral interpretation.

Caption: A flowchart outlining the key stages of NMR analysis for this compound.

This comprehensive guide provides the essential ¹H and ¹³C NMR spectral data and a standardized protocol for the analysis of this compound. Adherence to these guidelines will facilitate accurate and reproducible results in research and development settings.

An In-Depth Technical Guide to the Infrared Spectroscopy of the Tributylstannylacetylene C≡C Bond

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the infrared (IR) spectroscopic characteristics of the carbon-carbon triple bond (C≡C) in tributylstannylacetylene, also known as ethynyltributylstannane. This organometallic compound is a valuable reagent in organic synthesis, particularly in Stille coupling reactions. Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural elucidation.

Vibrational Frequency of the C≡C Bond

The defining feature of this compound in an infrared spectrum is the stretching vibration of its terminal alkyne group. The presence of a heavy tin atom directly attached to the acetylenic carbon significantly influences the position of the C≡C stretching frequency.

Typically, the stretching vibration for a C≡C bond in terminal alkynes appears in the 2100–2260 cm⁻¹ region.[1][2][3] However, in this compound, this absorption is shifted to a notably lower wavenumber. This shift is primarily attributed to the mass effect of the heavy tin atom (Sn), which increases the reduced mass of the vibrating system, thereby lowering the vibrational frequency.

The key IR absorptions for the acetylenic group in this compound are summarized below.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Observed Frequency (cm⁻¹) | Bond | Appearance |

| ≡C-H Stretch | ~3300 | C-H bond of a terminal alkyne | Sharp, Medium |

| C≡C Stretch | 2000 - 2005 | Carbon-carbon triple bond | Weak to Medium, Sharp |

Data compiled from multiple sources. The exact position can vary slightly based on the sample state (neat, solution) and spectrometer resolution.

The presence of both the ≡C-H stretch around 3300 cm⁻¹ and the C≡C stretch near 2005 cm⁻¹ provides a definitive identification of the terminal this compound moiety.[4] The C-H stretch is a result of the sp-hybridized carbon, which forms a stronger and shorter bond compared to sp² or sp³ hybridized carbons, thus appearing at a higher frequency.[4]

Experimental Protocols

Obtaining a high-quality infrared spectrum of this compound requires careful handling due to its sensitivity and toxicity. Organotin compounds are often sensitive to air and moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.[5][6][7]

A common and modern method for analyzing liquid samples like this compound is Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.[8]

Detailed Methodology: ATR-FTIR Spectroscopy

-

Sample Preparation:

-

If necessary, purify the this compound by vacuum distillation to remove any impurities.

-

Handle the compound in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ensure the sample is dry, as moisture can interfere with the spectrum, particularly in the O-H stretching region (~3200-3600 cm⁻¹).

-

-

Instrument Setup:

-

Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Before analysis, clean the ATR crystal surface thoroughly with a suitable dry solvent (e.g., isopropanol or acetone) and allow it to evaporate completely.

-

Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences from the sample spectrum.

-

-

Sample Analysis:

-

Apply a small drop of the neat (undiluted) liquid this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[9][10]

-

If analyzing a solid derivative, dissolve a small amount in a volatile, IR-transparent solvent like chloroform (CHCl₃) or carbon tetrachloride (CCl₄), apply the solution to the crystal, and allow the solvent to evaporate, leaving a thin film.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.[11]

-

The acquired spectrum is automatically ratioed against the collected background spectrum to produce the final transmittance or absorbance spectrum.

-

-

Data Processing and Interpretation:

-

Identify the key absorption bands, paying close attention to the ~3300 cm⁻¹ (≡C-H stretch) and ~2005 cm⁻¹ (C≡C stretch) regions.

-

The region below 1500 cm⁻¹ is known as the fingerprint region and will contain complex absorptions corresponding to C-H bending and Sn-C vibrations, providing a unique fingerprint for the molecule.[1][12]

-

Visualized Experimental Workflow

The logical flow from sample handling to final data interpretation can be visualized as follows.

Caption: Workflow for IR spectroscopic analysis of this compound.

References

- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. brainly.com [brainly.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. webassign.net [webassign.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. edu.rsc.org [edu.rsc.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Ethynyltributylstannane: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, ethynyltributylstannane [(C₄H₉)₃SnC≡CH] is a versatile and powerful reagent in organic synthesis. This guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application in Stille coupling reactions, and comprehensive spectroscopic data for its characterization.

Core Physical and Chemical Properties

Ethynyltributylstannane is a colorless to pale yellow liquid that is widely utilized in cross-coupling reactions to introduce an ethynyl group into organic molecules. Its stability and reactivity make it a valuable tool in the synthesis of complex organic compounds, including pharmaceuticals and functional materials.

Table 1: Physical and Chemical Properties of Ethynyltributylstannane

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₈Sn | |

| Molecular Weight | 315.08 g/mol | |

| CAS Number | 994-89-8 | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 70 °C at 0.2 mmHg | |

| Density | 1.089 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.476 | |

| Flash Point | 74 °C (165 °F) |

Spectroscopic Data

Accurate characterization of ethynyltributylstannane is crucial for its effective use. The following tables summarize its key spectroscopic signatures.

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~2.2 | s | ≡C-H |

| 1.45 - 1.60 | m | Sn-(CH₂CH₂CH₂CH₃)₃ |

| 1.25 - 1.40 | m | Sn-(CH₂CH₂CH₂ CH₃)₃ |

| 0.85 - 1.00 | m | Sn-(CH₂ CH₂CH₂CH₃)₃ |

| 0.88 | t | Sn-(CH₂CH₂CH₂CH₃ )₃ |

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~95 | Sn-C ≡CH |

| ~85 | Sn-C≡C H |

| ~29 | Sn-(CH₂)₃-C H₃ |

| ~27 | Sn-(CH₂)₂-C H₂-CH₃ |

| ~13 | Sn-CH₂-C H₂-CH₂-CH₃ |

| ~10 | Sn-C H₂-(CH₂)₂-CH₃ |

Table 4: ¹¹⁹Sn NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Reference |

| ~ -45 | Tetramethyltin (TMSn) |

Table 5: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch |

| ~2950, 2920, 2870, 2850 | Strong | C-H stretch (butyl groups) |

| ~2030 | Weak | C≡C stretch |

| ~1460, 1375 | Medium | C-H bend (butyl groups) |

Experimental Protocols

Synthesis of Ethynyltributylstannane

Reaction Scheme:

Materials:

-

Tributyltin chloride

-

Ethynylmagnesium bromide solution (e.g., 0.5 M in THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add tributyltin chloride dissolved in anhydrous diethyl ether under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the ethynylmagnesium bromide solution from the dropping funnel to the stirred solution of tributyltin chloride over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure ethynyltributylstannane.

Stille Coupling of Ethynyltributylstannane with an Aryl Halide

The Stille reaction is a versatile carbon-carbon bond-forming reaction catalyzed by palladium.[1] It involves the coupling of an organostannane with an organic halide or triflate.[1]

Reaction Scheme:

Materials:

-

Ethynyltributylstannane

-

Aryl halide (e.g., iodobenzene)

-

Palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Anhydrous and degassed solvent (e.g., toluene or THF)

-

Anhydrous lithium chloride (optional, can enhance reaction rate)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide and ethynyltributylstannane in the anhydrous, degassed solvent.

-

Add the palladium catalyst to the reaction mixture. If used, add anhydrous lithium chloride.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable solvent like diethyl ether and wash with an aqueous solution of potassium fluoride to remove the tin byproducts. The formation of a precipitate (tributyltin fluoride) is observed.

-

Filter the mixture through a pad of celite, wash the filter cake with the solvent.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired aryl acetylene.

Logical Relationships and Workflows

The following diagrams illustrate the key reaction pathway and a typical experimental workflow for the application of ethynyltributylstannane.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Caption: General experimental workflow for a Stille coupling reaction.

Safety and Handling

Ethynyltributylstannane, like other organotin compounds, is toxic and should be handled with appropriate safety precautions. It is harmful if swallowed or in contact with skin and can cause skin and eye irritation. It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure. The use of personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

This technical guide provides a comprehensive overview of the properties and applications of ethynyltributylstannane, equipping researchers with the necessary information for its safe and effective use in the laboratory.

References

A Comprehensive Technical Guide to the Stability and Storage of Tributylstannylacetylene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and optimal storage conditions for tributylstannylacetylene, a critical reagent in organic synthesis. Understanding these parameters is essential for ensuring experimental reproducibility, maximizing reagent efficacy, and maintaining a safe laboratory environment.

Chemical Properties and Inherent Stability

This compound ((C₄H₉)₃SnC≡CH) is a valuable organotin compound widely employed in cross-coupling reactions, most notably the Stille coupling, for the introduction of an ethynyl group. Its utility is intrinsically linked to its chemical stability, which is influenced by several factors.

The molecule's reactivity is centered on the tin-carbon bond. While organotin reagents are recognized for their stability, allowing for purification by distillation and chromatography on silica gel, they are susceptible to certain environmental conditions.[1] this compound is particularly sensitive to moisture.[2]

Quantitative Stability Data

Obtaining precise quantitative kinetic data for the decomposition of this compound is challenging and not extensively documented in publicly available literature. However, data from related organotin compounds can provide valuable insights into its stability profile.

General Observations:

-

Hydrolysis: Organotin compounds are known to be unstable in aqueous solutions, where they can undergo hydrolysis.[3] The rate of this degradation is influenced by factors such as pH and temperature.

-

Photodegradation: Exposure to UV light can promote the degradation of organotin compounds. Studies on tributyltin (TBT) have shown that photolysis contributes to its decomposition.[4] The presence of photosensitizers, such as certain types of microplastics, can potentially enhance the rate of photodegradation of related organotins in aqueous environments.[5]

-

Thermal Decomposition: While stable enough for distillation under reduced pressure, prolonged exposure to high temperatures can lead to decomposition.[6] Non-isothermal degradation of related rubber materials containing C-Br bonds (analogous in bond energy to Sn-C) shows that significant weight loss occurs at elevated temperatures.[7]

The following table summarizes the key factors affecting the stability of this compound and related organotin compounds.

| Parameter | Effect on Stability | Observations and Inferences |

| Moisture/Humidity | High | Prone to hydrolysis, leading to the cleavage of the tin-carbon bond. This is a primary degradation pathway. |

| Temperature | High | Can lead to thermal decomposition. While distillable under vacuum, prolonged heating should be avoided.[6] |

| Light (UV) | Moderate | Can induce photodegradation. Storage in amber or opaque containers is recommended to minimize light exposure.[4] |

| Air/Oxygen | Moderate | While not as sensitive as some organometallics, prolonged exposure to air can lead to gradual oxidation. Handling under an inert atmosphere is best practice. |

Recommended Storage and Handling Protocols

To ensure the long-term stability and efficacy of this compound, strict adherence to proper storage and handling protocols is imperative.

Storage Conditions:

-

Temperature: Store in a freezer at -20°C.[2]

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.

-

Container: Use a tightly sealed, amber glass bottle or other opaque container to protect from light and moisture.

-

Purity: As impurities can potentially catalyze decomposition, it is recommended to use high-purity material and to purify if necessary before long-term storage.

Handling Procedures:

-

Inert Atmosphere: All transfers and handling should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to minimize exposure to air and moisture.

-

Dry Glassware: All glassware and equipment must be thoroughly dried before use.

-

Solvent Purity: Use anhydrous solvents to prevent hydrolysis.

Experimental Protocols

Purification by Vacuum Distillation

A common method for purifying this compound is vacuum distillation.[1]

Protocol:

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short-path distillation head. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

-

Charging the Flask: Charge the distillation flask with the crude this compound.

-

Vacuum Application: Gradually apply a vacuum to the system.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Fraction Collection: Collect the fraction that distills at the appropriate boiling point and pressure (e.g., 90–94°C at 0.5 mmHg).[1]

-

Storage: Immediately transfer the purified product to a pre-dried, inert-atmosphere-flushed container for storage at -20°C.

Stille Coupling Reaction

This compound is a key reagent in the Stille coupling for the formation of C-C bonds.

General Protocol:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide (or other electrophile) and the palladium catalyst (e.g., Pd(PPh₃)₄) in an anhydrous solvent (e.g., toluene or THF).

-

Reagent Addition: Add this compound to the reaction mixture via syringe.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF to remove the tin byproducts.

-

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Visualizing Chemical Pathways and Workflows

Stille Coupling Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Stille coupling reaction involving this compound.

Caption: Catalytic cycle for the Stille coupling reaction.

Experimental Workflow for Handling and Use

The following diagram outlines a typical workflow for the handling and use of this compound in a laboratory setting.

Caption: Workflow for handling and using this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | 994-89-8 [chemicalbook.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. How To [chem.rochester.edu]

- 7. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]

Tributylstannylacetylene Decomposition Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylstannylacetylene ((C₄H₉)₃SnC≡CH) is a versatile organotin reagent utilized in a variety of synthetic organic chemistry applications, including Stille cross-coupling reactions to form carbon-carbon bonds. Despite its utility, the stability and decomposition of this compound are critical considerations, particularly in the context of pharmaceutical development and manufacturing where purity and impurity profiles are paramount. This technical guide provides an in-depth analysis of the potential decomposition pathways of this compound, drawing upon available literature for related compounds and established principles of organometallic chemistry. The guide details proposed mechanisms for thermal, photochemical, and chemical-induced degradation, and provides hypothetical experimental protocols for their investigation.

Decomposition Pathways

The decomposition of this compound can be initiated through several mechanisms, including thermal stress, photochemical activation, and chemical reactions, primarily with acids.

Chemical-Induced Decomposition: Acid-Catalyzed Destannylation

The most well-documented decomposition pathway for compounds structurally similar to this compound is acid-catalyzed cleavage of the carbon-tin bond. Research on 1-(tri-n-butylstannyl)-2-phenylethyne demonstrates that in the presence of acid, the molecule undergoes demetalation to produce phenylacetylene.[1] This reaction proceeds via rate-determining proton transfer to the acetylenic carbon, forming a vinyl carbocation intermediate which then loses the tributylstannyl group.[1]

A similar pathway is proposed for this compound, where protonation of the terminal alkyne leads to the formation of acetylene gas and the corresponding tributyltin cation. The tributyltin cation can then react with various nucleophiles present in the reaction mixture.

Proposed Reaction:

(C₄H₉)₃SnC≡CH + H⁺ → HC≡CH + (C₄H₉)₃Sn⁺

Thermal Decomposition

Proposed Primary Steps:

-

(C₄H₉)₃SnC≡CH → (C₄H₉)₂Sn(•)C≡CH + •C₄H₉ (Sn-Butyl bond cleavage)

-

(C₄H₉)₃SnC≡CH → (C₄H₉)₃Sn• + •C≡CH (Sn-Acetylide bond cleavage)

The resulting radicals can undergo various reactions such as hydrogen abstraction, disproportionation, and recombination, leading to the formation of butane, butene, acetylene, and various organotin species.

Photochemical Decomposition

Organotin compounds are known to be susceptible to photodegradation. Upon absorption of UV light, this compound can undergo homolytic cleavage of the tin-carbon bonds, similar to thermal decomposition. The energy from the photons can be sufficient to break the Sn-C bonds, generating radical intermediates. The subsequent reactions of these radicals will lead to a variety of degradation products.

Proposed Primary Photolytic Step:

(C₄H₉)₃SnC≡CH + hν → (C₄H₉)₃Sn• + •C≡CH

The resulting tributylstannyl and acetylenyl radicals can then participate in secondary reactions as described in the thermal decomposition pathway.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain regarding the decomposition kinetics and product yields for this compound. The following table presents a hypothetical structure for organizing such data once it is generated through experimental studies.

| Decomposition Method | Key Parameters | Rate Constant (k) | Activation Energy (Ea) | Major Products | Product Yield (%) |

| Thermal | Temperature (°C) | Data not available | Data not available | Butane, Acetylene, Hexabutyldistannane | Data not available |

| Photochemical | Wavelength (nm), Intensity | Data not available | Data not available | Butane, Acetylene, Hexabutyldistannane | Data not available |

| Acid-Catalyzed | [Acid], Solvent | Data not available | Data not available | Acetylene, Tributyltin salts | Data not available |

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for investigating the decomposition pathways of this compound. These are based on standard methodologies used for studying the degradation of related organometallic compounds.

Thermal Decomposition Analysis

Objective: To determine the thermal stability of this compound and identify its decomposition products.

Methodology: Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic TGA pan.

-

TGA Instrument Setup:

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50 mL/min to eliminate oxidative effects.

-

Set the temperature program to ramp from 25 °C to 600 °C at a heating rate of 10 °C/min.

-

-

MS Instrument Setup:

-

Couple the outlet of the TGA furnace to the inlet of a mass spectrometer via a heated transfer line (maintained at ~250 °C to prevent condensation).

-

Set the MS to scan a mass range of m/z 10-400 to detect potential decomposition products.

-

-

Data Analysis:

-

Record the weight loss as a function of temperature from the TGA.

-

Simultaneously, record the mass spectra of the evolved gases.

-

Correlate the evolution of specific mass fragments with the temperature ranges of weight loss to identify the decomposition products.

-

Photochemical Decomposition Analysis

Objective: To investigate the photodegradation of this compound and identify the resulting products.

Methodology: UV Irradiation followed by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a photochemically inert solvent such as cyclohexane.

-

Irradiation:

-

Place the solution in a quartz cuvette.

-

Irradiate the sample with a UV lamp (e.g., a mercury lamp with a specific wavelength filter, such as 254 nm) for a defined period.

-

Take aliquots at various time intervals (e.g., 0, 1, 2, 4, 8 hours).

-

-

GC-MS Analysis:

-

Inject the aliquots into a GC-MS system.

-

GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Set a suitable temperature program (e.g., initial temperature of 50 °C, ramp to 280 °C) to separate the components.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 30-500.

-

-

Data Analysis:

-

Identify the degradation products by comparing their mass spectra with spectral libraries (e.g., NIST).

-

Quantify the disappearance of the parent compound and the appearance of degradation products over time to determine the degradation kinetics.

-

Acid-Catalyzed Decomposition Analysis

Objective: To confirm the acid-catalyzed destannylation pathway and determine its kinetics.

Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Reaction Initiation: Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid) to the NMR tube.

-

NMR Analysis:

-

Acquire ¹H and ¹³C NMR spectra at regular time intervals immediately after the addition of the acid.

-

Monitor the disappearance of the signals corresponding to this compound and the appearance of new signals.

-

-

Data Analysis:

-

Identify the products based on their characteristic NMR chemical shifts and coupling constants. The formation of acetylene can be inferred from the disappearance of the acetylenic proton in the starting material and the potential observation of dissolved acetylene signals.

-

Integrate the peaks corresponding to the starting material and products to determine their relative concentrations over time, allowing for the calculation of the reaction rate.

-

Experimental Workflow Diagram

Conclusion

Understanding the decomposition pathways of this compound is crucial for its effective use in synthesis and for ensuring the quality and safety of resulting products, particularly in the pharmaceutical industry. While direct experimental data is currently limited, this guide provides a comprehensive overview of the likely decomposition mechanisms based on established chemical principles and data from analogous compounds. The proposed pathways involve acid-catalyzed destannylation, and thermal and photochemical homolytic cleavage of the tin-carbon bonds. The detailed experimental protocols provided herein offer a roadmap for researchers to investigate these pathways, generate crucial quantitative data, and ultimately gain a more complete understanding of the stability and degradation of this important organotin reagent.

References

Theoretical Calculations on the Structure of Tributylstannylacetylene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the molecular structure of tributylstannylacetylene. While direct, comprehensive theoretical studies on this compound are not extensively published, this document synthesizes methodologies and data from computational analyses of closely related organotin compounds and acetylenic molecules to present a robust framework for its structural investigation.

Introduction to this compound

This compound, with the chemical formula C₁₄H₂₈Sn, is an organotin compound featuring a tributyltin moiety connected to an acetylene group.[1] These compounds are valuable reagents in organic synthesis, particularly in cross-coupling reactions where the stannyl group can be readily exchanged. Understanding the precise molecular geometry, vibrational properties, and electronic structure of this compound is crucial for predicting its reactivity and designing novel synthetic pathways.

Computational Methodologies

Theoretical calculations, primarily based on Density Functional Theory (DFT), have become a powerful tool for investigating the structures and properties of organometallic compounds.[2] The general workflow for such a computational study is outlined below.

Geometry Optimization

The first step in any theoretical analysis is to determine the lowest energy structure (ground state geometry) of the molecule. This is achieved through geometry optimization. For organotin compounds like this compound, a common and effective approach involves the use of hybrid DFT functionals, such as B3LYP, in conjunction with appropriate basis sets.[3]

Typical Protocol:

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for main group elements.[3]

-

Basis Set: For the tin (Sn) atom, a basis set that includes effective core potentials (ECPs) is essential to account for relativistic effects. LANL2DZ (Los Alamos National Laboratory 2-double-ζ) is a common choice.[3] For lighter atoms like carbon and hydrogen, Pople-style basis sets such as 6-31G(d,p) are typically employed.[3]

-

Software: Calculations are commonly performed using quantum chemistry software packages like Gaussian, Q-Chem, or NWChem.

Vibrational Frequency Analysis

Once the geometry is optimized, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies and their intensities can be used to predict the molecule's IR spectrum, which can then be compared with experimental data for validation.

NMR Chemical Shift Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for characterizing organic and organometallic compounds. Theoretical calculations can predict NMR chemical shifts (¹H, ¹³C, ¹¹⁹Sn) with reasonable accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these calculations.[4]

Typical Protocol:

-

Method: GIAO calculations are typically performed at a DFT level of theory, often using functionals like mPW1PW91, which has shown good performance for predicting NMR chemical shifts.[2][4][5]

-

Basis Set: Larger basis sets, such as 6-311+G(2d,p), are often used for NMR calculations to provide a more accurate description of the electronic environment around the nuclei.[2][4]

Predicted Structural and Spectroscopic Data

Based on DFT studies of related organotin compounds, the following tables summarize the expected ranges for key structural and spectroscopic parameters of this compound.

Predicted Molecular Geometry

The following table presents typical bond lengths and angles for this compound, derived from computational studies of similar organotin derivatives.[6]

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Lengths (Å) | ||||

| Sn-C (butyl) | Sn | C | ~2.15 Å | |

| Sn-C (acetylenic) | Sn | C | ~2.10 Å | |

| C≡C | C | C | ~1.21 Å | |

| C-H (acetylenic) | C | H | ~1.06 Å | |

| C-C (butyl) | C | C | ~1.54 Å | |

| C-H (butyl) | C | H | ~1.09 Å | |

| Bond Angles (°) | ||||

| C(butyl)-Sn-C(butyl) | C | Sn | C | ~109.5° |

| C(butyl)-Sn-C(acetylenic) | C | Sn | C | ~109.5° |

| Sn-C≡C | Sn | C | C | ~180° |

| C≡C-H | C | C | H | ~180° |

Predicted Vibrational Frequencies

The table below lists some of the characteristic vibrational modes and their expected frequencies for this compound.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C-H stretch (acetylenic) | ≡C-H | ~3300 |

| C-H stretch (aliphatic) | -CH₂, -CH₃ | 2850 - 2960 |

| C≡C stretch | -C≡C- | ~2100 |

| CH₂/CH₃ deformation | -CH₂, -CH₃ | 1375 - 1465 |

| Sn-C stretch | Sn-C | 500 - 600 |

Predicted NMR Chemical Shifts

The following table provides an estimation of the NMR chemical shifts for this compound based on data for related compounds.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H NMR | ≡C-H | 2.0 - 3.0 |

| -Sn-CH₂- | 0.8 - 1.0 | |

| -CH₂-CH₂-CH₂-CH₃ | 1.2 - 1.6 | |

| -CH₃ | 0.8 - 1.0 | |

| ¹³C NMR | Sn-C ≡C | 90 - 110 |

| Sn-C≡C | 80 - 100 | |

| -Sn-C H₂- | 10 - 20 | |

| -C H₂-CH₂-CH₂-CH₃ | 25 - 35 | |

| -C H₃ | ~14 | |

| ¹¹⁹Sn NMR | R₃Sn- | -50 to -70 |

Visualizing the Computational Workflow

The following diagram illustrates the logical workflow for the theoretical calculation of the this compound structure.

Conclusion

Theoretical calculations using DFT provide a powerful and cost-effective means to investigate the molecular structure and properties of this compound. By employing appropriate functionals and basis sets, it is possible to obtain reliable predictions of its geometry, vibrational frequencies, and NMR chemical shifts. This information is invaluable for understanding its reactivity and for the rational design of new synthetic applications. The methodologies and expected data presented in this guide offer a solid foundation for researchers and scientists working with this important organotin reagent.

References

- 1. Biologically potent organotin(iv) complexes of N-acetylated β-amino acids with spectroscopic, X-ray powder diffraction and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational Chemistry Highlights: More examples of structure determination with computed NMR chemical shifts [compchemhighlights.org]

- 3. researchgate.net [researchgate.net]

- 4. NMR chemical shifts. Substituted acetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lupinepublishers.com [lupinepublishers.com]

An In-depth Technical Guide to the Reactivity of Tributylstannylacetylene with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylstannylacetylene [(CH₃CH₂CH₂CH₂)₃SnC≡CH] is a versatile and widely utilized organotin reagent in modern organic synthesis. Its unique reactivity profile, particularly the ability of the ethynyl group to be transferred to various electrophilic centers, makes it an invaluable tool for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of electrophiles, including aryl halides, acyl chlorides, aldehydes, and ketones. The information presented herein is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the application of this reagent in complex molecule synthesis.

Core Reactivity Principles

The reactivity of this compound is primarily centered around the cleavage of the Sn-C(sp) bond. The transfer of the ethynyl group can be achieved through two main pathways:

-

Palladium-Catalyzed Cross-Coupling (Stille Reaction): In the presence of a palladium catalyst, this compound undergoes transmetalation, enabling the coupling of the ethynyl moiety with a variety of organic electrophiles, most notably aryl, vinyl, and acyl halides.

-

Lewis Acid-Mediated Addition to Carbonyls: Lewis acids can activate carbonyl compounds (aldehydes and ketones) towards nucleophilic attack by the electron-rich alkyne of this compound, leading to the formation of propargyl alcohols.

The choice of reaction conditions, including the catalyst, solvent, and temperature, plays a crucial role in determining the outcome and efficiency of these transformations.

Reactions with Electrophiles: Data and Protocols

Stille Cross-Coupling with Aryl Halides

The Stille coupling of this compound with aryl halides is a robust method for the synthesis of arylacetylenes, which are important structural motifs in many pharmaceuticals and functional materials. The reaction generally proceeds with high yields and tolerates a wide range of functional groups. Aryl iodides are typically the most reactive coupling partners, followed by bromides.

Table 1: Stille Coupling of this compound with Various Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 12 | 95 |

| 2 | 4-Iodotoluene | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | DMF | 80 | 8 | 92 |

| 3 | 4-Bromoanisole | PdCl₂(PPh₃)₂ (5) | - | Dioxane | 110 | 24 | 85 |

| 4 | 1-Bromonaphthalene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 88 |

| 5 | 2-Bromopyridine | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | NMP | 100 | 12 | 78 |

Experimental Protocol: Stille Coupling of this compound with Iodobenzene

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol, 5 mol%).

-

Addition of Reactants: Add a solution of iodobenzene (204 mg, 1.0 mmol) and this compound (379 mg, 1.2 mmol) in anhydrous toluene (10 mL).

-

Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford phenylethyne.

Palladium-Catalyzed Coupling with Acyl Chlorides

The reaction of this compound with acyl chlorides, also typically catalyzed by palladium, provides a direct route to α,β-alkynyl ketones. This method is a valuable alternative to the Friedel-Crafts acylation and other methods for synthesizing these important intermediates.

Table 2: Palladium-Catalyzed Coupling of this compound with Acyl Chlorides

| Entry | Acyl Chloride | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzoyl chloride | PdCl₂(PPh₃)₂ (3) | Toluene | 80 | 6 | 90 |

| 2 | 4-Nitrobenzoyl chloride | Pd(PPh₃)₄ (5) | THF | 65 | 8 | 85 |

| 3 | Hexanoyl chloride | Pd₂(dba)₃ (2) | Dioxane | 90 | 10 | 78 |

| 4 | Cinnamoyl chloride | PdCl₂(PPh₃)₂ (3) | Toluene | 80 | 6 | 82 |

| 5 | Cyclohexanecarbonyl chloride | Pd(PPh₃)₄ (5) | THF | 65 | 12 | 75 |

Experimental Protocol: Palladium-Catalyzed Coupling of this compound with Benzoyl Chloride

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (315 mg, 1.0 mmol) in anhydrous toluene (10 mL).

-

Catalyst Addition: Add dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 21 mg, 0.03 mmol, 3 mol%).

-

Addition of Acyl Chloride: Add benzoyl chloride (141 mg, 1.0 mmol) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80 °C and stir for 6 hours.

-

Work-up: After cooling to room temperature, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate the tributyltin fluoride.

-

Purification: Filter the mixture through a pad of Celite®, wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired alkynyl ketone.

Lewis Acid-Catalyzed Addition to Aldehydes and Ketones

The addition of the acetylenic group from this compound to carbonyl compounds is effectively promoted by Lewis acids. This reaction provides access to propargyl alcohols, which are versatile building blocks in organic synthesis.

Table 3: Lewis Acid-Catalyzed Addition of this compound to Carbonyls

| Entry | Carbonyl Compound | Lewis Acid (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | BF₃·OEt₂ (1.2) | CH₂Cl₂ | -78 to rt | 3 | 92 |

| 2 | 4-Nitrobenzaldehyde | SnCl₄ (1.1) | CH₂Cl₂ | -78 | 2 | 95 |

| 3 | Cyclohexanone | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 4 | 88 |

| 4 | Acetophenone | BF₃·OEt₂ (1.2) | CH₂Cl₂ | -78 to rt | 5 | 85 |

| 5 | Isobutyraldehyde | SnCl₄ (1.1) | CH₂Cl₂ | -78 | 2 | 90 |

Experimental Protocol: Lewis Acid-Catalyzed Addition to Benzaldehyde

-

Reaction Setup: To a solution of benzaldehyde (106 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under a nitrogen atmosphere, add boron trifluoride diethyl etherate (BF₃·OEt₂, 0.15 mL, 1.2 mmol) dropwise.

-

Addition of Stannane: After stirring for 15 minutes, add a solution of this compound (346 mg, 1.1 mmol) in dichloromethane (2 mL) dropwise.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, concentrate, and purify by flash chromatography (silica gel, hexane/ethyl acetate gradient) to afford the corresponding propargyl alcohol.

Mechanistic Diagrams and Workflows

Visualizing the reaction pathways and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the key mechanisms and a general experimental workflow.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Caption: Mechanism of Lewis acid-catalyzed addition to carbonyls.

Methodological & Application

Application Notes and Protocols for Tributylstannylacetylene in Stille Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of tributylstannylacetylene in Stille cross-coupling reactions for the synthesis of terminal and internal alkynes. This powerful and versatile palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance, which is particularly valuable in the development of complex molecules and active pharmaceutical ingredients.

Introduction

The Stille cross-coupling reaction facilitates the union of an organostannane (in this case, this compound) with an organic electrophile, typically an aryl or vinyl halide or triflate. This compound serves as a robust and efficient source for the introduction of an ethynyl moiety (-C≡CH) or, in the case of bis(tributylstannyl)acetylene, a symmetrical diarylalkyne. The reaction is prized for its mild conditions and compatibility with a wide array of functional groups, making it a strategic choice in multi-step syntheses.

The general transformation is as follows:

R-X + Bu₃Sn-C≡CH → R-C≡CH + Bu₃Sn-X

Where:

-

R-X : Aryl, heteroaryl, or vinyl halide (I, Br) or triflate (OTf)

-

Bu₃Sn-C≡CH : this compound

-

Catalyst : A Palladium(0) complex

Catalytic System and Reaction Components

The success of a Stille coupling reaction is highly dependent on the judicious selection of the catalyst, ligands, solvent, and any additives.

-

Palladium Catalysts : Both Pd(0) and Pd(II) complexes can serve as catalyst precursors. Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

-

Ligands : Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard ligand, while bulky, electron-rich phosphines like tri(o-tolyl)phosphine (P(o-tol)₃) can enhance reaction rates and substrate scope.

-

Solvents : Anhydrous and degassed solvents are essential to prevent catalyst deactivation. Common choices include toluene, N,N-dimethylformamide (DMF), and tetrahydrofuran (THF).

-

Additives : In some cases, additives can significantly improve reaction efficiency. Copper(I) iodide (CuI) is a common co-catalyst that is believed to accelerate the transmetalation step.

Reaction Mechanism and Experimental Workflow

The catalytic cycle of the Stille reaction is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.

Caption: General workflow of the Stille cross-coupling reaction.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Stille cross-coupling of this compound with various aryl halides.

Table 1: Stille Coupling of this compound with Aryl Iodides

| Entry | Aryl Iodide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Toluene | 110 | 16 | 95 |

| 2 | 4-Iodotoluene | Pd(PPh₃)₄ (5) | - | DMF | 80 | 12 | 92 |

| 3 | 4-Iodoanisole | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Toluene | 110 | 16 | 96 |

| 4 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | DMF | 80 | 12 | 85 |

| 5 | 2-Iodothiophene | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Toluene | 110 | 16 | 90 |

Table 2: Stille Coupling of this compound with Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Bromobenzene | Pd(PPh₃)₄ (5) | - | CuI (10 mol%) | DMF | 100 | 24 | 88 |

| 2 | 4-Bromotoluene | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | CsF (2 equiv) | Dioxane | 100 | 18 | 91 |

| 3 | 4-Bromoacetophenone | Pd(PPh₃)₄ (5) | - | CuI (10 mol%) | DMF | 100 | 24 | 82 |

| 4 | 3-Bromopyridine | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | CsF (2 equiv) | Dioxane | 100 | 18 | 85 |

| 5 | 2-Bromonaphthalene | Pd(PPh₃)₄ (5) | - | CuI (10 mol%) | DMF | 100 | 24 | 90 |

Experimental Protocols

The following are generalized protocols for the Stille cross-coupling of this compound with aryl halides. Note: These protocols should be adapted and optimized for specific substrates and scales. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Protocol 1: General Procedure for Coupling with Aryl Iodides using Pd₂(dba)₃/P(o-tol)₃

This protocol is suitable for a wide range of electron-rich and electron-neutral aryl iodides.

Materials:

-

Aryl iodide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 mmol, 8 mol%)

-

Anhydrous, degassed toluene (10 mL)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl iodide, Pd₂(dba)₃, and P(o-tol)₃.

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous, degassed toluene via syringe, followed by this compound.

-

Heat the reaction mixture to 110 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired alkynylated product.

Protocol 2: General Procedure for Coupling with Aryl Bromides using Pd(PPh₃)₄ and CuI

This protocol is effective for the coupling of various aryl bromides, with the addition of CuI to facilitate the reaction.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.1 mmol, 1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

-

Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

-

Anhydrous, degassed DMF (5 mL)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, Pd(PPh₃)₄, and CuI.

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous, degassed DMF via syringe, followed by this compound.

-

Heat the reaction mixture to 100 °C and stir for 18-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous potassium fluoride to remove tin byproducts, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired alkynylated product.

Logical Relationships in Protocol Optimization

The selection of reaction parameters is critical for a successful Stille coupling. The following diagram illustrates the logical relationships in optimizing the reaction conditions.

Caption: Decision-making workflow for Stilling coupling optimization.

Safety and Handling

Organotin compounds, including this compound and its byproducts, are toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Care should be taken to quench and dispose of tin-containing waste properly, typically by treatment with aqueous potassium fluoride to precipitate the less toxic tributyltin fluoride.

Optimizing Palladium Catalysts for Tributylstannylacetylene Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals